Lipophilicity (LogP) Increase Relative to Primary Amine Analog
N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine exhibits a predicted logP of 2.25, compared to 1.19 for the non-methylated analog (4-(pyrimidin-2-yl)phenyl)methanamine (CAS 885466-44-4) [1][2]. This represents an increase of 1.06 logP units, reflecting enhanced lipophilicity due to the N-methyl substitution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.25 (predicted) |
| Comparator Or Baseline | 1.19 (ACD/LogP) for (4-(pyrimidin-2-yl)phenyl)methanamine |
| Quantified Difference | +1.06 logP units |
| Conditions | Predicted values from ChemSrc and ChemSpider databases |
Why This Matters
Higher lipophilicity influences membrane permeability, protein binding, and chromatographic retention, making the N-methyl compound more suitable for lead optimization campaigns where balanced lipophilicity is critical.
- [1] ChemSrc. (2024). N-methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. LogP: 2.25390. View Source
- [2] ChemSpider. (n.d.). (4-(Pyrimidin-2-yl)phenyl)methanamine. ACD/LogP: 1.19. View Source
